molecular formula C10H10N2O B1586869 (3-Phenyl-5-isoxazolyl)methanamine CAS No. 54408-35-4

(3-Phenyl-5-isoxazolyl)methanamine

Cat. No. B1586869
CAS RN: 54408-35-4
M. Wt: 174.2 g/mol
InChI Key: AQZLTCXQTOKUAA-UHFFFAOYSA-N
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Description

(3-Phenyl-5-isoxazolyl)methanamine, also known as 3-Phenyl-5-isoxazolylmethanamine, is an organic compound with a wide range of applications in scientific research. It is a derivative of isoxazole, and is used in various fields such as drug discovery, materials science, and biochemistry.

Scientific Research Applications

Synthesis and Characterization

One study focused on the synthesis of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, which was achieved by reacting p-Toluic hydrazide and glycine via polyphosphoric acid condensation. This high-yielding reaction was characterized using spectroscopic techniques such as FT-IR, DSC, ^13C/^1H-NMR, and Mass spectrometry, underscoring the compound's potential for further chemical modifications and applications in material science or drug design (Shimoga, Shin, & Kim, 2018).

Antimicrobial Activity

Another area of application is in antimicrobial research, where derivatives of 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine were synthesized and evaluated for their antibacterial and antifungal activities. These compounds exhibited a variable degree of activity, indicating their potential use in developing new antimicrobial agents (Visagaperumal et al., 2010).

Catalysis

In the field of catalysis, (4-Phenylquinazolin-2-yl)methanamine was synthesized and utilized to develop N-heterocyclic ruthenium(II) complexes. These complexes were examined in transfer hydrogenation reactions of acetophenone derivatives, achieving excellent conversions and high turnover frequency (TOF) values. This demonstrates the compound's utility in facilitating efficient and selective hydrogenation reactions, a crucial process in organic synthesis (Karabuğa, Bars, Karakaya, & Gümüş, 2015).

Anticancer Activity

Research into the anticancer activity of palladium (Pd)II and platinum (Pt)II complexes based on pyrrole Schiff bases, including derivatives of (phenyl)methanamine, has shown promising results. These complexes exhibited significant cytotoxic activity against various human cancerous cell lines, suggesting their potential as therapeutic agents in cancer treatment (Mbugua et al., 2020).

Material Science

In material science, 1,3-diarylated imidazo[1,5-a]pyridine derivatives synthesized from phenyl(pyridin-2-yl)methanone showed remarkable optical properties with significant Stokes' shift range. These properties make them suitable for use as low-cost luminescent materials, potentially applicable in the development of new optical devices or sensors (Volpi et al., 2017).

properties

IUPAC Name

(3-phenyl-1,2-oxazol-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c11-7-9-6-10(12-13-9)8-4-2-1-3-5-8/h1-6H,7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQZLTCXQTOKUAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30377333
Record name 1-(3-Phenyl-1,2-oxazol-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Phenyl-5-isoxazolyl)methanamine

CAS RN

54408-35-4
Record name 1-(3-Phenyl-1,2-oxazol-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 10 g. portion of the product of Example 4 was reacted with hydrochloric acid as above to obtain 1.1 g. of the desired product, m.p. 50°.
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Synthesis routes and methods II

Procedure details

Trifluoroacetic acid (1.7 ml, 2.6 mmol) was added dropwise to a solution of 5-(tert-butoxycarbonylaminomethyl)-3-phenylisoxazole (Method 43; 473 mg, 1.73 mmol) in DCM (8 ml) cooled in an ice bath. The mixture was warmed to ambient temperature and stirred for 18 hours and the volatiles removed by evaporation. The residue was triturated with ether to give the title compound (427 mg, 86%). NMR (DMSO) 4.33 (s, 2H), 7.1 (s, 1H), 7.5 (m, 3H), 7.8 (m, 2H), 8.6 (br s, 3H).
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5-(tert-butoxycarbonylaminomethyl)-3-phenylisoxazole
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473 mg
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8 mL
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Yield
86%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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